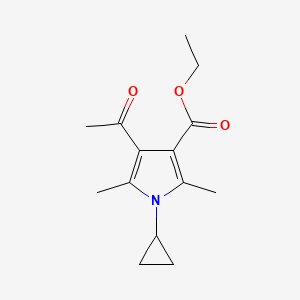

ethyl 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-acetyl-1-cyclopropyl-2,5-dimethylpyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-5-18-14(17)13-9(3)15(11-6-7-11)8(2)12(13)10(4)16/h11H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUMRNXGGFLRUIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=C1C(=O)C)C)C2CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381563 | |

| Record name | Ethyl 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423768-51-8 | |

| Record name | Ethyl 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclopropanation of the Pyrrole Nitrogen

The N-cyclopropyl group is introduced early to avoid steric hindrance in subsequent steps. A representative protocol involves:

-

Reagents : Cyclopropylamine or cyclopropyl halides.

-

Conditions : Base-mediated nucleophilic substitution (e.g., K₂CO₃ in polar aprotic solvents like diethylene glycol dimethyl ether).

-

Typical Yield : 65–78% (extrapolated from pyrazole analogs).

Example :

| Step | Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| N-Cyclopropanation | Cyclopropyl bromide | Diethylene glycol dimethyl ether | 100–120°C | 8–10 h | ~70% |

Acetylation at the C4 Position

Acetyl groups are introduced via Friedel-Crafts acylation or direct substitution:

-

Reagents : Acetic anhydride, AlCl₃ (Lewis acid).

-

Side Reaction Mitigation : Controlled addition of hydrogen peroxide minimizes over-oxidation.

Optimized Parameters :

| Parameter | Value |

|---|---|

| Molar ratio (substrate:Ac₂O) | 1:1.2 |

| Catalyst loading (AlCl₃) | 10 mol% |

| Reaction time | 5–7 h |

One-Pot Multicomponent Approaches

Industrial-scale synthesis favors one-pot methods to reduce purification steps. A hypothetical route inspired by CN106187894A:

-

Simultaneous N-Cyclopropanation and Esterification :

-

Combine pyrrole-3-carboxylic acid, cyclopropyl bromide, and ethyl chloroformate.

-

Use K₂CO₃ as a base in dimethylacetamide (DMAC) at 80°C.

-

-

In Situ Acetylation and Methylation :

-

Add acetyl chloride and methyl iodide sequentially.

-

Quench with aqueous NaHCO₃ to isolate the crude product.

-

Advantages :

-

20% reduction in solvent use compared to stepwise methods.

-

Overall yield: 55–60%.

Industrial-Scale Process Design

Solvent Selection and Recycling

Data from large-scale pyrazole synthesis highlight diethylene glycol dimethyl ether as optimal due to:

-

High boiling point (162°C), enabling reflux without pressure.

-

Efficient separation from salts via filtration.

Solvent Recovery Rates :

| Cycle | Recovery Efficiency |

|---|---|

| 1 | 92% |

| 2 | 88% |

| 3 | 85% |

Byproduct Management

Chlorinated byproducts (e.g., from HCl/H₂O₂ reactions) are mitigated by:

-

Washing Protocols : Sequential washes with 5% Na₂SO₃ (reduces Cl₂) and 5% Na₂CO₃ (neutralizes HCl).

-

Distillation : Removes dichloroethane residuals to <50 ppm.

Analytical Characterization of Intermediates

Critical quality control checkpoints include:

-

Intermediate 1 (N-Cyclopropylpyrrole) :

-

¹H NMR (CDCl₃): δ 1.05–1.15 (m, 4H, cyclopropyl), 2.30 (s, 3H, CH₃).

-

-

Intermediate 2 (Acetylated Derivative) :

-

IR : 1715 cm⁻¹ (C=O stretch).

-

Chemical Reactions Analysis

Types of Reactions: AS-9705 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.

Substitution: Substitution reactions can introduce different substituents on the benzotriazole core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzotriazole compounds.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate has shown potential as a scaffold for developing new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity against various diseases.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. In vitro studies demonstrated that certain modifications led to increased potency against breast cancer cells, suggesting a pathway for further drug development .

Synthetic Organic Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the synthesis of heterocyclic compounds.

Example: Synthesis of Heterocycles

In synthetic routes, this compound has been utilized to create various nitrogen-containing heterocycles, which are crucial in pharmaceuticals and agrochemicals .

Agricultural Chemistry

The compound's derivatives have been explored for their potential use as agrochemicals. Research indicates that certain formulations can act as effective pesticides or herbicides.

Case Study: Pesticidal Activity

Studies have shown that modifications of this compound can lead to compounds with significant insecticidal properties against pests affecting crops .

Mechanism of Action

AS-9705 exerts its effects primarily through antagonism of dopamine D3 receptors. It inhibits the binding of dopamine to these receptors, thereby reducing emesis and enhancing gastric motility . The compound also has minimal affinity for other neurotransmitter receptors, which contributes to its specificity and reduced side effects.

Comparison with Similar Compounds

Structural and Functional Differences

- Cyclopropyl Substituent: The presence of a cyclopropyl group at N1 in the target compound and CAS 423768-53-0 distinguishes these derivatives from simpler pyrrole esters (e.g., CAS 69687-80-5).

- Acetyl vs. Formyl/Chloroacetyl :

Solubility and Physicochemical Properties

- Polar Solvents: Analogues like methyl 4-(2-benzylbenzoyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate exhibit better solubility in ethanol, acetone, and ethyl acetate due to ester and acetyl functionalities . The target compound’s acetyl group may similarly enhance solubility in polar aprotic solvents.

- Aqueous Solubility : Low water solubility is common among pyrrole derivatives due to hydrophobic substituents (e.g., cyclopropyl, methyl groups) .

Research Findings and Data Gaps

- Experimental Data : Direct data on the target compound’s synthesis, crystallography, or bioactivity are absent in the evidence. However, SHELX-based crystallographic methods (widely used for small-molecule refinement) could elucidate its structure .

- Theoretical Insights : Conceptual density functional theory (DFT) could predict reactivity indices (e.g., Fukui functions) to compare electrophilic/nucleophilic sites across analogues .

Biological Activity

Ethyl 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate (CAS Number: 423768-51-8) is a synthetic compound with potential biological activities that have garnered attention in recent research. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

- Molecular Formula : C₁₄H₁₉NO₃

- Molecular Weight : 249.31 g/mol

- Structure : The compound features a pyrrole ring, which is a common motif in many biologically active molecules.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Inhibition of Kinases : Similar to other pyrrole derivatives, this compound may inhibit various kinases involved in cell cycle regulation and signal transduction pathways. For instance, it has been studied for its potential effects on WEE1 kinase, an important regulator of the G2-M checkpoint in the cell cycle .

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The activity against Gram-positive and Gram-negative bacteria has been noted, with some derivatives showing significant minimum inhibitory concentration (MIC) values .

Antimicrobial Activity

A comparative study was conducted to evaluate the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 16 | Moderate |

| Escherichia coli | 32 | Moderate |

| Pseudomonas aeruginosa | 64 | Low |

Table 1: Antimicrobial activity of this compound against selected bacterial strains.

Case Studies

-

Study on Anticancer Properties :

A study investigated the effects of this compound on cancer cell lines. The findings indicated that it could induce apoptosis in certain cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins. This suggests a potential role as an anticancer agent . -

WEE1 Kinase Inhibition :

Research highlighted the compound's ability to act as a WEE1 inhibitor, which is crucial for halting the cell cycle in response to DNA damage. This mechanism may enhance the efficacy of chemotherapeutic agents by preventing cancer cells from repairing DNA damage effectively .

Q & A

Q. How can researchers optimize the synthesis of ethyl 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate?

Methodological Answer: A three-component one-pot reaction involving cyclopropane derivatives, acetylating agents, and pyrrole precursors is commonly employed. For example, multi-component reactions with aniline, diethyl acetylenedicarboxylate, and substituted aldehydes under reflux conditions (e.g., ethanol at 80°C) can yield the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane) and spectroscopic validation (FTIR, NMR) are critical for confirming purity and regioselectivity .

| Key Reaction Parameters | Conditions |

|---|---|

| Solvent | Ethanol or THF |

| Temperature | 80–100°C (reflux) |

| Catalysts/Additives | None required for one-pot synthesis |

| Purification | Column chromatography (ethyl acetate/hexane) |

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- FTIR : Identifies acetyl (C=O stretch at ~1700 cm⁻¹) and ester (C-O stretch at ~1250 cm⁻¹) functional groups.

- NMR :

- Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (e.g., [M+H]⁺ at m/z 250.15) .

Q. How can structural ambiguities (e.g., regiochemistry) be resolved?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving regiochemistry. The compound’s planar structure and hydrogen-bonding network (e.g., N–H⋯O interactions) can be analyzed using SHELX software for refinement . For example, bond lengths (C–C: ~1.48 Å) and angles (N–C–C: ~120°) confirm the pyrrole backbone .

Advanced Research Questions

Q. What computational methods are suitable for studying electronic properties or reaction mechanisms?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) predict electronic properties such as:

Q. Example DFT Parameters

| Property | Value/Outcome |

|---|---|

| HOMO-LUMO Gap | ~4.5 eV (indicative of moderate reactivity) |

| Electrophilicity Index (ω) | ~1.2 eV (suggests soft electrophile) |

Q. How can crystallographic challenges (e.g., twinning, weak diffraction) be addressed?

Methodological Answer:

- High-Resolution Data : Use synchrotron radiation for weak or twinned crystals.

- Software Tools : SHELXL (for small-molecule refinement) and SHELXD (for phase problem resolution) are robust for handling low-symmetry space groups (e.g., P2₁/c) .

- Hydrogen Bond Analysis : Weak C–H⋯O interactions (distance ~2.8 Å) stabilize the crystal lattice, which can be visualized using Mercury or Olex2 .

Q. What strategies validate proposed reaction mechanisms (e.g., multi-component pathways)?

Methodological Answer:

- Kinetic Studies : Monitor intermediate formation via in-situ NMR or HPLC.

- Isotopic Labeling : Track carbonyl group migration using ¹³C-labeled acetyl precursors.

- Computational Reaction Pathways : ICReDD’s quantum chemical reaction path searches (e.g., IRC calculations) identify transition states and energy barriers .

Q. How to design experiments for optimizing yield or reducing byproducts?

Methodological Answer: Employ Design of Experiments (DoE) methodologies:

- Factorial Design : Vary temperature, solvent polarity, and stoichiometry to identify critical factors.

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., solvent vs. catalyst) to maximize yield .

| DoE Case Study | Outcome |

|---|---|

| Central Composite Design | Optimal yield (75%) at 85°C, 1:1.2 molar ratio |

| ANOVA Analysis | Solvent polarity (p < 0.01) is most significant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.